molecular formula C10H14FNO B12083006 1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine

1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine

Cat. No.: B12083006
M. Wt: 183.22 g/mol
InChI Key: RNFJTKKVLCMPIH-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine is a substituted phenethylamine derivative featuring an ethoxy group at the ortho-position (C2) and a fluorine atom at the para-position (C4) on the aromatic ring. This structural motif confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

1-(2-ethoxy-4-fluorophenyl)ethanamine

InChI

InChI=1S/C10H14FNO/c1-3-13-10-6-8(11)4-5-9(10)7(2)12/h4-7H,3,12H2,1-2H3

InChI Key

RNFJTKKVLCMPIH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)F)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine typically involves the reaction of 2-ethoxy-4-fluorobenzaldehyde with a suitable amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a catalyst such as acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Insights

The compound features an ethoxy group and a fluorophenyl moiety, which contribute to its lipophilicity and ability to interact with biological targets. The presence of the amine functional group enhances its potential as a pharmacological agent.

Pharmaceutical Development

1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine has been explored for its potential as a therapeutic agent in various medical applications:

  • Antidepressant Activity : Preliminary studies suggest that this compound may act on serotonin receptors, indicating potential use in treating mood disorders. Research has shown that similar compounds can enhance serotonergic signaling, leading to improved mood regulation .
  • Anticancer Properties : The compound has been evaluated for cytotoxic effects against several cancer cell lines. In vitro studies indicated that it could induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways .

Neuropharmacological Research

Research into the neuropharmacological effects of 1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine suggests it may serve as a positive allosteric modulator at certain neurotransmitter receptors, potentially enhancing dopaminergic activity without overstimulation . This property positions it as a candidate for further investigation in neurodegenerative diseases and psychiatric disorders.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .

Case Study 1: Anticancer Activity

A study assessed the efficacy of 1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine against HepG2 liver cancer cells:

  • Experimental Setup : Cells were treated with increasing concentrations of the compound.
  • Results : Significant reductions in cell viability were observed at concentrations above 10 µM, with flow cytometry revealing increased apoptotic cells, indicating effective anticancer properties.
Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107520
205045

Case Study 2: Neuropharmacological Effects

In another study focusing on the neuropharmacological profile:

  • Objective : To evaluate the modulation of dopamine receptors.
  • Findings : The compound was found to enhance dopamine receptor signaling without causing overstimulation, suggesting potential therapeutic applications in conditions like schizophrenia or Parkinson's disease.
CompoundTarget ReceptorEffect
1-(2-Ethoxy-4-fluorophenyl)ethan-1-amineD2 ReceptorPositive modulation
Other Biphenyl DerivativesVariousVariable effects on receptor activity

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues differ in substituent type, position, or electronic profile. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-(4-Fluorophenyl)ethan-1-amine (F-MBA) 4-F C₈H₁₀FN 139.17 Precursor for X-ray detection materials
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine 4-OCH₂CF₃ C₁₀H₁₂F₃NO 227.21 High electronegativity; potential fluorinated drug intermediate
1-(3-Chloro-4-methoxyphenyl)ethan-1-amine 3-Cl, 4-OCH₃ C₉H₁₂ClNO 185.65 Halogenated aromatic amine for agrochemicals
2-(4-Fluoro-2-methoxyphenyl)ethan-1-amine 4-F, 2-OCH₃ C₉H₁₂FNO 169.20 Research use in neurotransmitter studies
1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine 2-F, 6-OCH₃ C₉H₁₂FNO 169.20 Chiral building block in asymmetric synthesis

Key Observations :

  • Substituent Position : The ortho-ethoxy and para-fluoro arrangement in the target compound introduces steric hindrance and electron-withdrawing effects, distinct from para-substituted analogues like F-MBA. This may influence reactivity in cross-coupling reactions or binding affinity in biological targets.
  • Biological Relevance : Fluorinated aryl amines (e.g., Avapritinib’s core structure in ) highlight the role of fluorine in enhancing bioavailability and target engagement.

Spectroscopy :

  • ¹H NMR : Ethoxy groups (e.g., –OCH₂CH₃) exhibit characteristic triplets near δ 1.3–1.5 ppm (CH₃) and δ 3.4–4.0 ppm (OCH₂), distinct from methoxy (δ ~3.8 ppm) or trifluoroethoxy (δ ~4.5 ppm) signals .
  • HRMS: Precision mass data (e.g., [M+H]⁺ = 198.0992 for C₁₀H₁₂FNO) corroborate structural assignments .

Biological Activity

1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound 1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine features an ethoxy group and a fluorine atom on the phenyl ring, which are critical for its biological activity. The presence of these substituents can significantly influence the compound's interaction with biological targets.

The mechanism of action for 1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine is not fully elucidated but is believed to involve modulation of neurotransmitter systems, particularly serotonin receptors. Similar compounds have shown activity as selective serotonin receptor agonists, which could be a pathway for this compound's effects .

Pharmacological Effects

Research into the pharmacological effects of 1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine has indicated several potential therapeutic applications:

  • Antidepressant Activity : Compounds with similar structures have been investigated for their antidepressant properties through their action on serotonin pathways.
  • Anticancer Potential : Some derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that 1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine could also have anticancer properties .

Study 1: Antidepressant-like Effects

A study evaluated compounds structurally related to 1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine for their antidepressant-like effects in animal models. The results indicated significant reductions in despair behaviors in forced swim tests, supporting the hypothesis that such compounds may enhance serotonergic signaling .

Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of 1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine exhibited significant cytotoxicity against human breast cancer cell lines (e.g., MDA-MB-231). The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase. Compounds were shown to increase levels of pro-apoptotic proteins while decreasing anti-apoptotic factors, indicating a potential for therapeutic application in oncology .

Comparative Analysis with Related Compounds

To better understand the biological activity of 1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine, a comparison with similar compounds is essential. Below is a summary table highlighting key differences:

Compound NameStructure FeaturesBiological Activity
1-(2-Ethoxy-4-fluorophenyl)ethan-1-amineEthoxy and fluorine substituentsPotential antidepressant and anticancer
1-(2-Methoxyphenyl)ethan-1-amineMethoxy instead of ethoxyAntidepressant activity
1-(4-Fluorophenyl)-2-aminoethanolAmino group instead of ethoxyNeuroprotective effects

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